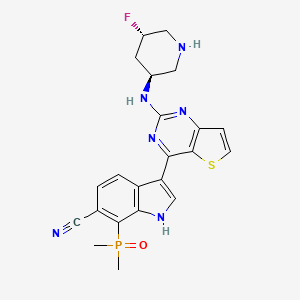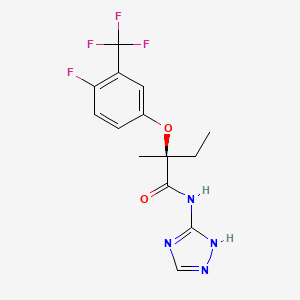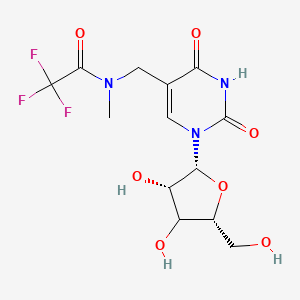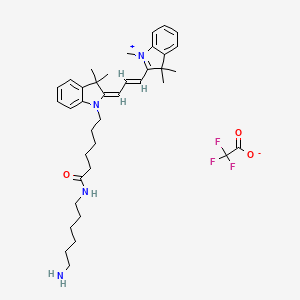
Cyanine3 amine (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine3 amine (TFA) is a potent green fluorescent dye, known for its primary amine group. This compound is an analog of Cyanine3 amine and is widely used in scientific research due to its excellent photophysical properties. It is particularly valued for its ability to covalently couple with reactive groups such as NHS esters, carboxy groups (after carbodiimide activation), and epoxides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine3 amine (TFA) typically involves the reaction of Cyanine3 amine with trifluoroacetic acid (TFA). The primary amine group of Cyanine3 amine reacts with TFA to form the TFA salt. This reaction is usually carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of Cyanine3 amine (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency of the product. The compound is often produced in solid form and stored under specific conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanine3 amine (TFA) undergoes several types of chemical reactions, including:
Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can form covalent bonds with NHS esters, carboxy groups (after carbodiimide activation), and epoxides.
Common Reagents and Conditions
NHS Esters: Used for coupling reactions.
Carbodiimides: Activate carboxy groups for coupling.
Epoxides: React with the primary amine group to form covalent bonds.
Major Products
The major products formed from these reactions are typically conjugates of Cyanine3 amine (TFA) with various biomolecules, enhancing their fluorescent properties for use in scientific research .
Wissenschaftliche Forschungsanwendungen
Cyanine3 amine (TFA) has a wide range of applications in scientific research:
Fluorescent Labeling: Used to label biological macromolecules for imaging and diagnostic purposes.
Disease Diagnosis: Employed in the detection of diseases through fluorescent imaging techniques.
Immunoassays: Utilized in assays to detect specific proteins or antibodies.
DNA Detection: Applied in the detection and analysis of DNA sequences.
Wirkmechanismus
The mechanism of action of Cyanine3 amine (TFA) involves its ability to fluoresce when exposed to specific wavelengths of light (λ ex =555 nm, λ em =570 nm). The primary amine group allows it to form covalent bonds with various reactive groups, making it a versatile tool in bioconjugation. The fluorescence properties are due to the electronic transitions within the dye molecule, which emit light upon returning to the ground state .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyanine3 amine hydrochloride
- Cyanine5 amine
- Indocyanine green
Uniqueness
Cyanine3 amine (TFA) is unique due to its specific excitation and emission wavelengths, which make it particularly useful for applications requiring green fluorescence. Its ability to form stable covalent bonds with a variety of reactive groups also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C38H51F3N4O3 |
|---|---|
Molekulargewicht |
668.8 g/mol |
IUPAC-Name |
N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C36H50N4O.C2HF3O2/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;3-2(4,5)1(6)7/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;(H,6,7) |
InChI-Schlüssel |
LSLWTCOXVYIZCN-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)[O-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


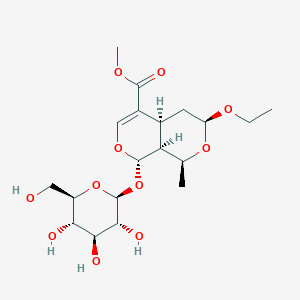
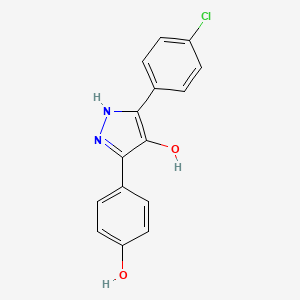

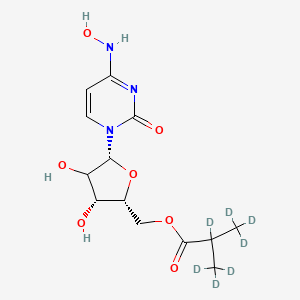
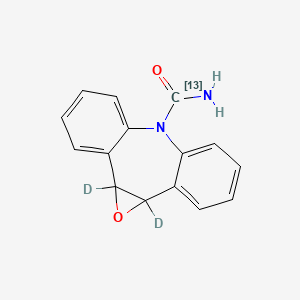
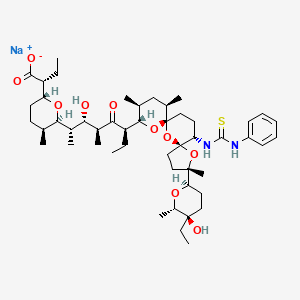
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
